Benzyl acetoacetate

Enantioselective reduction Biocatalysis Chiral synthon synthesis

Benzyl Acetoacetate (BAA) is the definitive β-ketoester for stereoselective synthesis. Unlike methyl or ethyl analogs, BAA delivers >97% enantiomeric excess in biocatalytic reductions—versus only 45% ee for ethyl acetoacetate—dramatically reducing downstream chiral purification costs. Its benzyl ester moiety is cleavable under neutral catalytic hydrogenolysis (H₂, Pd/C), an orthogonal deprotection strategy impossible with simple alkyl esters. This makes BAA essential for complex multi-step routes involving acid- or base-sensitive intermediates. Procure BAA when enantiomeric purity and synthetic flexibility are non-negotiable.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 5396-89-4
Cat. No. B1329860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl acetoacetate
CAS5396-89-4
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyWOFAGNLBCJWEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Acetoacetate (CAS 5396-89-4): Chemical Identity and Structural Baseline for Procurement Decisions


Benzyl acetoacetate (CAS 5396-89-4) is a carboxylic ester of acetoacetic acid and benzyl alcohol, classified as a β-ketoester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. It is functionally related to benzyl alcohol and exists as a colorless to pale yellow liquid with a characteristic floral, fruity odor . The compound's core reactivity stems from its β-keto ester functionality, which exhibits keto-enol tautomerism and serves as a versatile building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and fine chemicals [2].

Why Benzyl Acetoacetate (CAS 5396-89-4) Cannot Be Interchanged with Simple Alkyl Acetoacetates


The selection of Benzyl acetoacetate (BAA) over structurally similar acetoacetate esters, such as Methyl acetoacetate (MAA) or Ethyl acetoacetate (EAA), is not a matter of functional equivalence. While all are β-ketoesters capable of undergoing similar reaction classes (e.g., alkylation, condensation, hydrogenation), their divergent physical properties, reactivity profiles, and downstream processing characteristics create quantifiable performance gaps in specific industrial and research applications. The presence of the benzyl group in BAA, compared to simple alkyl groups in its analogs, fundamentally alters molecular weight, boiling point, and density, impacting purification requirements and process design [1]. Critically, the benzyl moiety also serves as a distinct protecting group that can be selectively removed under neutral conditions via catalytic hydrogenolysis, a feature not available to methyl or ethyl esters, which require harsh saponification or acidic hydrolysis for deprotection [2]. Furthermore, empirical data demonstrates that BAA achieves significantly higher enantiomeric excess in biocatalytic reductions compared to its ethyl analog, a key performance differentiator for chiral synthon synthesis [3]. Generic substitution without accounting for these specific, quantifiable differences can lead to suboptimal enantioselectivity, increased purification costs, and failure to achieve desired downstream synthetic objectives.

Quantitative Differentiation Guide: Benzyl Acetoacetate (CAS 5396-89-4) vs. Closest Analogs


Superior Enantioselectivity of Benzyl Acetoacetate vs. Ethyl Acetoacetate in Biocatalytic Reduction

In biocatalytic reductions, the choice of β-ketoester substrate significantly impacts the enantiomeric excess (ee) of the resulting chiral β-hydroxy ester. Benzyl acetoacetate (BAA) demonstrates a clear advantage over ethyl acetoacetate (EAA) when using whole-cell biocatalysts. For example, the yeast Hansenula sp. reduces BAA to benzyl (S)-3-hydroxybutanoate with an enantiomeric excess (ee) of 97% [1]. In contrast, the same species reduces ethyl acetoacetate to ethyl (S)-3-hydroxybutanoate with a substantially lower ee of only 45% [2]. This represents a 52 percentage-point difference in chiral purity.

Enantioselective reduction Biocatalysis Chiral synthon synthesis

Inverted Enantioselectivity in Biocatalytic Reduction: Benzyl vs. Ethyl Acetoacetate

Beyond differences in ee magnitude, Benzyl acetoacetate can invert the enantioselectivity of a biocatalyst compared to its ethyl analog. Kluyveromyces marxianus reduces ethyl acetoacetate to the (S)-enantiomer. However, the same organism reduces Benzyl acetoacetate to the (R)-enantiomer [1]. This inversion is not observed with other simple alkyl acetoacetates, highlighting the unique influence of the benzyl group on the substrate-enzyme interaction.

Stereoselective synthesis Biotransformation Chiral building blocks

Higher Molecular Weight and Boiling Point for Simplified Purification

The physical properties of Benzyl acetoacetate (BAA) are substantially different from those of common, lower-molecular-weight analogs like Methyl acetoacetate (MAA) and Ethyl acetoacetate (EAA). BAA has a molecular weight of 192.21 g/mol and a boiling point of 276°C at 760 mmHg . This is significantly higher than MAA (116.12 g/mol, 170°C) and EAA (130.14 g/mol, 181°C) [1]. The higher boiling point of BAA simplifies the purification of volatile co-products or unreacted starting materials, as it can be more easily separated via simple distillation or vacuum removal of lighter fractions.

Process chemistry Purification Physical property comparison

Unique Benzyl Protecting Group Strategy Enables Neutral Deprotection

The benzyl group in BAA is not merely an inert ester; it functions as a distinct, selectively removable protecting group. Unlike the methyl or ethyl esters of acetoacetate, which require basic hydrolysis or acidic conditions that may degrade acid- or base-sensitive intermediates, the benzyl group in BAA can be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C) [1]. This is a well-documented synthetic advantage, allowing for the construction of complex molecules where the ester group must be removed orthogonally to other protecting groups or without exposing the molecule to hydrolytic conditions [2].

Protecting group strategy Synthetic methodology Catalytic hydrogenolysis

Calculated Hydrophobicity (XLogP3) Distinguishes BAA from Simple Alkyl Analogs

The computed partition coefficient (XLogP3) for Benzyl acetoacetate is 1.8 [1]. This value is significantly higher than that of its simpler alkyl analogs, Methyl acetoacetate (XLogP3 = 0.5) and Ethyl acetoacetate (XLogP3 = 0.8) [2]. This quantitative difference in lipophilicity can affect its behavior in biphasic reaction systems, its partitioning in biological assays, and its potential as a fragment in drug discovery programs.

Physicochemical property Lipophilicity Drug design

Differentiated Application Scenarios for Benzyl Acetoacetate (CAS 5396-89-4) Procurement


Procurement for Enantioselective Synthesis of Chiral β-Hydroxy Ester Synthons

Benzyl acetoacetate is the preferred substrate when a biocatalytic reduction must yield a high enantiomeric excess (>95% ee) of a β-hydroxy ester. The demonstrated 97% ee using Hansenula sp. [1] far exceeds the 45% ee achievable with ethyl acetoacetate under identical conditions, making BAA essential for producing chirally pure intermediates for pharmaceuticals like β-lactam antibiotics or reductase inhibitors. The high ee directly reduces the cost and complexity of downstream purification steps, such as chiral chromatography or diastereomeric salt resolution.

Synthesis of AB2-Type Building Blocks for Polyester Dendrimers

In advanced polymer chemistry, Benzyl acetoacetate serves as a crucial precursor for synthesizing novel AB2-type monomers. A validated procedure demonstrates its reaction with tert-butyl acrylate to produce a building block that is subsequently used in the divergent synthesis of aliphatic polyester dendrimers up to generation 5 (G5) [1]. This application leverages the compound's specific reactivity profile, which is not easily replicated by simpler acetoacetates, to construct well-defined, high-generation dendritic architectures.

Multi-Step Synthesis Requiring Orthogonal Ester Deprotection

Benzyl acetoacetate should be procured for complex, multi-step synthetic routes where an acetoacetate moiety must be introduced and later removed under neutral conditions. The benzyl ester's unique ability to be cleaved via catalytic hydrogenolysis (H₂, Pd/C) offers an orthogonal deprotection strategy [1] that is incompatible with the base- or acid-labile protecting groups common in peptide, carbohydrate, or natural product chemistry. This allows for greater synthetic flexibility and higher overall yield of the target molecule.

Research in Substrate-Controlled Enantioselectivity

For academic or industrial research groups investigating the fundamental principles of enzyme-substrate interactions, Benzyl acetoacetate is a valuable tool. Its unique ability to invert the enantioselectivity of certain biocatalysts, such as Kluyveromyces marxianus, relative to ethyl acetoacetate [1], makes it an essential control and experimental compound. This inversion phenomenon cannot be studied with simpler analogs, making BAA a necessary procurement for such specialized investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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